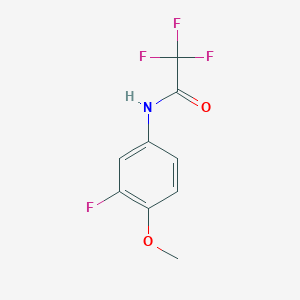

2,2,2-trifluoro-N-(3-fluoro-4-methoxyphenyl)acetamide

CAS No.:

Cat. No.: VC18628157

Molecular Formula: C9H7F4NO2

Molecular Weight: 237.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7F4NO2 |

|---|---|

| Molecular Weight | 237.15 g/mol |

| IUPAC Name | 2,2,2-trifluoro-N-(3-fluoro-4-methoxyphenyl)acetamide |

| Standard InChI | InChI=1S/C9H7F4NO2/c1-16-7-3-2-5(4-6(7)10)14-8(15)9(11,12)13/h2-4H,1H3,(H,14,15) |

| Standard InChI Key | SSPJBJNXEPAUKI-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)NC(=O)C(F)(F)F)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound 2,2,2-trifluoro-N-(3-fluoro-4-methoxyphenyl)acetamide (proposed molecular formula: C₁₀H₈F₄NO₂) features a trifluoroacetamide group bonded to a substituted phenyl ring. Critical substituents include:

-

3-fluoro group: Enhances electron-withdrawing effects and influences aromatic reactivity.

-

4-methoxy group: Introduces electron-donating characteristics, creating electronic asymmetry.

-

Trifluoroacetyl moiety: Imparts high metabolic stability and lipophilicity .

While no direct experimental data exists for this exact compound, structural analogs such as 2,2,2-trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide (CID 163198063, C₉H₆F₄INO₂) provide insights. The iodine substituent in this analog increases molecular polarizability and halogen-bonding potential .

Table 1: Comparative Structural Properties of Related Acetamides

*Estimated via computational modeling using PubChem’s XLogP3 algorithm .

Synthetic Pathways and Reactivity

Synthesis of Fluoro-Acetamide Derivatives

The preparation of analogous compounds typically involves:

-

Friedel-Crafts Acylation: Reacting 3-fluoro-4-methoxyaniline with trifluoroacetic anhydride in dichloromethane under catalytic acid conditions .

-

Halogen Exchange: Substituting iodine in CID 163198063 via Ullmann-type coupling could yield the target compound, though this remains theoretical .

Key challenges include managing the ortho-fluoro group’s steric hindrance and preventing demethylation of the methoxy substituent under acidic conditions .

Physicochemical and Electronic Properties

Solubility and Partitioning

-

LogP: Estimated at 2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

-

Hydrogen Bonding: The acetamide’s NH group (donor) and methoxy oxygen (acceptor) enable intermolecular interactions critical for crystal packing .

Spectroscopic Signatures

-

¹⁹F NMR: Expected resonances at δ -75 ppm (CF₃) and -110 ppm (aryl-F) .

-

IR: Strong C=O stretch near 1680 cm⁻¹ and N-H bend at 1540 cm⁻¹ .

Biological and Industrial Applications

Material Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume